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Acid

Cat. No.: B2757718 Get Quote

An In-depth Technical Guide to 2-Aminopyridine-3,5-Dicarboxylic Acid: Structure, Synthesis,

and Applications for Advanced Research

Abstract
This technical guide provides a comprehensive overview of 2-aminopyridine-3,5-dicarboxylic
acid, a heterocyclic compound of significant interest to researchers in materials science and

medicinal chemistry. The document delineates its core molecular structure, physicochemical

properties, and detailed protocols for its characterization using spectroscopic methods. A

proposed, scientifically-grounded synthesis pathway is presented, addressing the common

challenges associated with polysubstituted pyridines. The guide further explores the molecule's

primary applications as a versatile T-shaped linker in the design of coordination polymers and

metal-organic frameworks (MOFs), and as a valuable scaffold for the development of novel

therapeutic agents. The content is structured to provide both foundational knowledge and field-

proven insights, making it an essential resource for scientists engaged in advanced chemical

synthesis and drug development.

Molecular Identity and Physicochemical Properties
Introduction to the Heterocyclic Scaffold
The pyridine ring is a foundational scaffold in organic chemistry, renowned for its presence in a

vast array of natural products, pharmaceuticals, and functional materials. When substituted

with multiple functional groups, the pyridine core offers a geometrically defined and

electronically tunable platform for complex molecular design. 2-Aminopyridine-3,5-
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dicarboxylic acid is a prime example of such a polysubstituted heterocycle, integrating an

amino group and two carboxylic acid moieties. This unique combination of a basic amino group

and acidic carboxyl groups imparts amphoteric properties and creates multiple coordination

sites, making it a highly versatile building block for supramolecular chemistry and a precursor

for complex organic synthesis.

Core Structure and Nomenclature
The molecule consists of a central pyridine ring. An amine group (-NH₂) is attached at the C2

position, and two carboxylic acid groups (-COOH) are located at the C3 and C5 positions. This

arrangement results in a "T-shaped" geometry, a critical feature for its role as a linker in

coordination chemistry.

Caption: 2D structure of 2-aminopyridine-3,5-dicarboxylic acid.

Physicochemical Data Summary
The fundamental properties of 2-aminopyridine-3,5-dicarboxylic acid are summarized below.

This data is essential for determining appropriate solvents, reaction conditions, and storage

protocols.

Property Value Source

CAS Number 89795-70-0 [1][2]

Molecular Formula C₇H₆N₂O₄ [1][2]

Molecular Weight 182.13 g/mol [1]

Appearance Typically a solid powder N/A

Purity
Available up to specified

grades from suppliers
[1]

Storage Store in a cool, dry place [1]

Spectroscopic and Structural Characterization
2.1. The Rationale for Spectroscopic Analysis
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Spectroscopic analysis is non-negotiable for verifying the identity and purity of a synthesized

compound. For a polysubstituted aromatic system like 2-aminopyridine-3,5-dicarboxylic
acid, each technique provides a unique piece of the structural puzzle. ¹H and ¹³C NMR confirm

the carbon-hydrogen framework and chemical environment of each atom, IR spectroscopy

identifies the key functional groups, and mass spectrometry verifies the molecular weight and

elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Two distinct signals

would appear for the protons on the pyridine ring, likely as doublets or singlets depending on

coupling constants. The chemical shifts would be downfield due to the electron-withdrawing

nature of the pyridine nitrogen and carboxylic acid groups. The amine (-NH₂) protons would

likely appear as a broad singlet, and the carboxylic acid (-COOH) protons would be highly

deshielded, appearing as a very broad singlet at a high ppm value (>10 ppm).

¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbons

attached to the carboxylic acid groups (C3, C5) and the amino group (C2) would have

characteristic chemical shifts. The two carboxylic acid carbonyl carbons would appear

significantly downfield (>160 ppm).

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is crucial for identifying the functional groups. Key vibrational modes to expect

include:

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-

bonded carboxylic acid O-H group.

N-H Stretch: Two sharp to medium peaks in the ~3300-3500 cm⁻¹ region, corresponding to

the symmetric and asymmetric stretching of the primary amine.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the

carboxylic acid carbonyl group.
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C=N and C=C Stretches: Multiple bands in the 1400-1650 cm⁻¹ region, corresponding to the

aromatic pyridine ring vibrations.[3]

N-H Bend: A peak around 1600-1650 cm⁻¹, which may overlap with the ring stretching

bands.

Mass Spectrometry (MS) (Predicted)
In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 182.13.

Common fragmentation patterns would likely involve the loss of water (H₂O, m/z = 18) and

carbon dioxide (CO₂, m/z = 44) from the carboxylic acid groups, leading to significant peaks at

m/z = 164 and m/z = 138.

Summary of Predicted Spectroscopic Data
Technique Predicted Key Signals Rationale

¹H NMR

δ 7.5-9.0 ppm (2H, ring

protons); δ 5.0-7.0 ppm (2H,

broad, -NH₂); δ >10 ppm (2H,

very broad, -COOH)

Aromatic, amine, and

carboxylic acid proton

environments.

¹³C NMR

δ 160-175 ppm (2C, -COOH);

δ 120-160 ppm (5C, pyridine

ring carbons)

Carbonyl and aromatic carbon

environments.

IR (cm⁻¹)

2500-3300 (broad, O-H); 3300-

3500 (N-H); 1700-1725

(strong, C=O); 1400-1650

(C=C, C=N)

Characteristic vibrations of

carboxylic acid, amine, and

pyridine moieties.[3]

MS (m/z)
182 [M]⁺; 164 [M-H₂O]⁺; 138

[M-CO₂]⁺

Molecular weight and expected

fragmentation of carboxyl

groups.

Synthesis and Reactivity
Challenges and Strategies in Pyridine Substitution
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The synthesis of polysubstituted pyridines is often non-trivial. The electron-deficient nature of

the pyridine ring makes it resistant to electrophilic substitution, while nucleophilic substitution

requires harsh conditions or the presence of leaving groups. Furthermore, directing incoming

substituents to specific positions when multiple groups are already present requires careful

strategic planning. A common approach involves building the ring from acyclic precursors or

functionalizing a pre-existing, simpler pyridine derivative.

Proposed Synthesis Protocol: Oxidation of a Dimethyl
Precursor
A plausible and robust method for preparing 2-aminopyridine-3,5-dicarboxylic acid involves

the oxidation of a readily available dimethylpyridine precursor. This multi-step process ensures

high purity and yield.

Step 1: Synthesis of Precursor
Step 2: Work-up and Isolation

Step 3: Purification and Analysis

2-Amino-3,5-dimethylpyridine KMnO₄ or other strong oxidant
Heat, Aqueous Base

Oxidation 2-Aminopyridine-3,5-dicarboxylic acid (crude) Filter MnO₂ Acidify with HCl to pH ~3-4 Precipitation of Product Recrystallization
(e.g., from hot water or EtOH/H₂O) Pure 2-Aminopyridine-3,5-dicarboxylic acid Characterization

(NMR, IR, MS, Elemental Analysis)
Validation

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology:

Oxidation: To a solution of 2-amino-3,5-dimethylpyridine in aqueous sodium hydroxide, add

potassium permanganate (KMnO₄) portion-wise. Heat the reaction mixture under reflux for

several hours until the purple color disappears, indicating the consumption of the oxidant.

Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese

dioxide (MnO₂) byproduct.
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Isolation: Carefully acidify the clear filtrate with concentrated hydrochloric acid (HCl) to a pH

of approximately 3-4. The target compound, being least soluble at its isoelectric point, will

precipitate out of the solution.

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. For

higher purity, recrystallize the crude product from a suitable solvent system, such as hot

water or an ethanol/water mixture.

Validation: Confirm the structure and purity of the final product using NMR, IR, and MS, as

described in Section 2, and perform elemental analysis.

Key Reactivity Patterns
The molecule's reactivity is governed by its three functional groups:

Pyridine Nitrogen: Can be protonated or coordinated to metal centers.

Amino Group: Acts as a nucleophile and can undergo acylation, alkylation, or diazotization

reactions. It is also a key coordination site for metal ions.

Carboxylic Acids: Can be deprotonated to form carboxylates, which are excellent ligands for

metal ions. They can also be converted to esters, amides, or acid chlorides for further

functionalization. This dual functionality makes the molecule a powerful chelating agent.

Applications in Materials Science and Drug
Development
Role as a T-shaped Linker in Coordination Chemistry
The spatial arrangement of the coordinating groups (the pyridine nitrogen, the amino nitrogen,

and the two carboxylate oxygens) makes 2-aminopyridine-3,5-dicarboxylic acid an ideal "T-

shaped" linker or node for constructing multi-dimensional coordination polymers and Metal-

Organic Frameworks (MOFs).[4][5] The rigidity of the pyridine backbone combined with the

versatile binding modes of the carboxylate groups allows for the predictable assembly of robust

and porous structures. These materials have potential applications in gas storage, catalysis,

and chemical sensing.
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Workflow: Design of a Metal-Organic Framework (MOF)
The synthesis of a MOF using this linker typically follows a solvothermal or hydrothermal

method.

MOF Synthesis Workflow

2-Aminopyridine-3,5-dicarboxylic acid
(Organic Linker)

Combine in a sealed vessel

Metal Salt Precursor
(e.g., Zn(NO₃)₂, Cu(OAc)₂)

Solvent System
(e.g., DMF, DEF, H₂O)

Solvothermal Reaction
(Controlled Heating, 80-150 °C)

Slow Cooling &
Crystal Formation

Isolate Crystals
(Filtration, Washing)

Solvent Exchange & Activation
(Heating under vacuum)

Structural & Property Analysis
(SC-XRD, PXRD, TGA, Gas Adsorption)

Click to download full resolution via product page
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Caption: General workflow for synthesizing a MOF.

Experimental Protocol:

Preparation: Dissolve 2-aminopyridine-3,5-dicarboxylic acid and a suitable metal salt

(e.g., zinc nitrate, copper acetate) in a high-boiling point solvent such as N,N-

dimethylformamide (DMF) or N,N-diethylformamide (DEF).

Reaction: Seal the mixture in a Teflon-lined autoclave and heat it in an oven at a constant

temperature (typically 80-150 °C) for 24-72 hours.

Crystallization: Allow the autoclave to cool slowly to room temperature to promote the

formation of high-quality single crystals.

Isolation and Activation: Collect the crystalline product by filtration, wash with fresh solvent,

and activate the material by exchanging the solvent in the pores and heating under vacuum

to create a porous framework.

Characterization: Analyze the structure using Single-Crystal X-ray Diffraction (SC-XRD) and

confirm the bulk purity with Powder X-ray Diffraction (PXRD). Thermal stability is assessed

using Thermogravimetric Analysis (TGA), and porosity is measured via gas adsorption

isotherms.

Potential as a Precursor in Medicinal Chemistry
The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry,

appearing in numerous approved drugs. Derivatives of related aminopyridine dicarbonitriles

have demonstrated potent anti-cancer activity.[6] This suggests that 2-aminopyridine-3,5-
dicarboxylic acid is a highly valuable starting material. The carboxylic acid groups can be

converted into amides, esters, or other functional groups to modulate solubility, cell

permeability, and target binding affinity. The amino group provides an additional handle for

modification, allowing for the creation of large, diverse libraries of compounds for high-

throughput screening in drug discovery programs.

Conclusion and Future Outlook
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2-Aminopyridine-3,5-dicarboxylic acid is a molecule of significant synthetic and applied

potential. Its well-defined structure, multiple coordination sites, and versatile reactivity make it a

powerful tool for both materials scientists and medicinal chemists. While its primary utility has

been explored in the context of coordination chemistry, its potential as a core scaffold for

pharmaceutical development remains a promising and underexplored frontier. Future research

should focus on developing more efficient and scalable synthesis routes and on systematically

exploring the biological activities of its derivatives. The insights and protocols provided in this

guide serve as a foundational resource for researchers aiming to unlock the full potential of this

versatile heterocyclic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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